![molecular formula C26H33NO7 B13143585 L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tyrosine backbone, which is modified with various functional groups, including a tert-butoxycarbonyl (Boc) protecting group and a phenylmethyl ester. These modifications enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dioxane .
Next, the hydroxyl group of the tyrosine is protected by converting it into a phenylmethyl ester. This step involves the reaction of the Boc-protected tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF) .
Finally, the anhydride formation is achieved by reacting the protected tyrosine derivative with 2-methylpropyl chloroformate (isobutyl chloroformate) in the presence of a base like triethylamine (Et3N) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate undergoes various chemical reactions, including:
Oxidation: The phenylmethyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The phenylmethyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Free amine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, preventing unwanted side reactions during synthesis. The phenylmethyl ester enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo deprotection and hydrolysis to release the active tyrosine derivative, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2,6-Dimethyl-L-tyrosine: Similar structure but with dimethyl substitution on the aromatic ring.
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester: Similar structure with a hydroxy and methyl ester group.
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-: Similar structure with a methyl group on the aromatic ring
Uniqueness
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate is unique due to its combination of Boc and phenylmethyl ester protecting groups, which provide enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C26H33NO7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-methylpropoxycarbonyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C26H33NO7/c1-18(2)16-32-25(30)33-23(28)22(27-24(29)34-26(3,4)5)15-19-11-13-21(14-12-19)31-17-20-9-7-6-8-10-20/h6-14,18,22H,15-17H2,1-5H3,(H,27,29)/t22-/m0/s1 |
InChI Key |
RUFWZKWWGAHLMD-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)COC(=O)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)COC(=O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



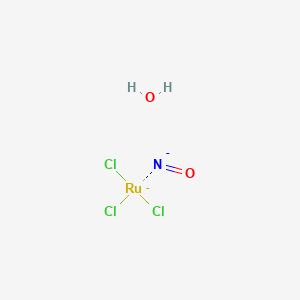

![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)

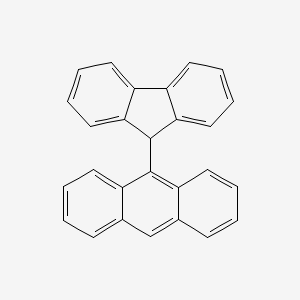

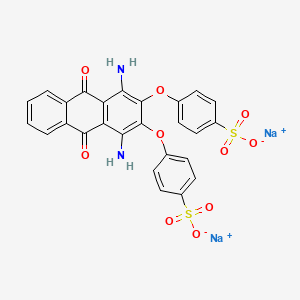
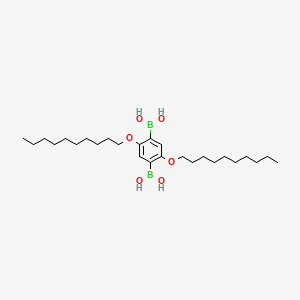
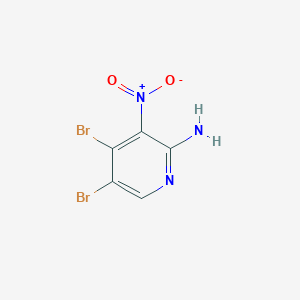
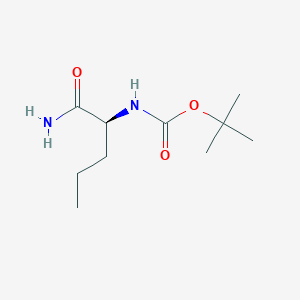

![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)

